molecular formula C16H16O3 B14727667 7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one CAS No. 6147-83-7

7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one

Cat. No.: B14727667
CAS No.: 6147-83-7
M. Wt: 256.30 g/mol
InChI Key: XWOUAPQESWSMBQ-UHFFFAOYSA-N
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Description

7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of methoxy groups at positions 7 and 9 and a ketone group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: A suitable phenanthrene derivative.

    Methoxylation: Introduction of methoxy groups at positions 7 and 9 using methanol and a catalyst such as sulfuric acid.

    Reduction: Reduction of the phenanthrene to a dihydrophenanthrene using hydrogen gas and a palladium catalyst.

    Oxidation: Introduction of the ketone group at position 1 using an oxidizing agent like chromium trioxide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.

    Reduction: Reduction can convert the ketone group to an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenanthrenes.

Scientific Research Applications

7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving phenanthrene derivatives.

    Medicine: Investigated for pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing various pathways. The methoxy and ketone groups could play roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound without methoxy or ketone groups.

    1,2-Dimethoxyphenanthrene: Similar but with methoxy groups at different positions.

    Phenanthrenequinone: An oxidized derivative.

Uniqueness

7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

6147-83-7

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

7,9-dimethoxy-3,4-dihydro-2H-phenanthren-1-one

InChI

InChI=1S/C16H16O3/c1-18-10-6-7-12-11-4-3-5-15(17)13(11)9-16(19-2)14(12)8-10/h6-9H,3-5H2,1-2H3

InChI Key

XWOUAPQESWSMBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C3C(=C2C=C1)CCCC3=O)OC

Origin of Product

United States

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